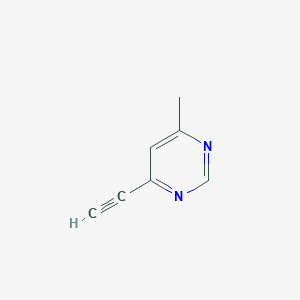

4-Ethynyl-6-methylpyrimidine

説明

Structure

3D Structure

特性

IUPAC Name |

4-ethynyl-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-3-7-4-6(2)8-5-9-7/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJVKDHYMLUAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Ethynyl 6 Methylpyrimidine and Analogous Ethynyl Pyrimidines

Synthetic Pathways to Halogenated Pyrimidine (B1678525) Precursors

The foundational step in synthesizing many ethynyl (B1212043) pyrimidines is the preparation of a halogenated pyrimidine intermediate. The most common and versatile method for constructing the pyrimidine ring is the Pinner synthesis. wikipedia.org This reaction involves the condensation of a 1,3-dicarbonyl compound, such as ethyl acetoacetate, with an amidine. wikipedia.org To obtain the 6-methylpyrimidine scaffold, a precursor like 4,4-dimethoxy-2-butanone (B155242) can be reacted with formamide. wikipedia.org

Once the substituted pyrimidinone (e.g., 6-methylpyrimidin-4-one) is formed, it must be halogenated to create a reactive site for subsequent cross-coupling. A standard and highly effective method for this transformation is the conversion of the pyrimidone's cyclic amide group into a chloro-substituent. This is typically accomplished by treatment with a strong halogenating agent, most commonly phosphorus oxychloride (POCl₃). This reaction converts the keto-enol tautomer, specifically the 4-hydroxypyrimidine (B43898) form, into the 4-chloropyrimidine (B154816) derivative. The resulting 4-chloro-6-methylpyrimidine (B1361110) is a key precursor for introducing the ethynyl group. For higher reactivity in cross-coupling reactions, the chloro group can be converted to iodo or bromo substituents, although 4-chloro-6-methylpyrimidine itself is often a viable substrate. wikipedia.org

Direct Ethynylation Strategies for Pyrimidine Functionalization

With a halogenated pyrimidine precursor in hand, the next critical step is the introduction of the ethynyl moiety at the halogenated position. This C(sp)-C(sp²) bond formation is a cornerstone of modern synthetic chemistry.

Historically, the introduction of alkyne groups involved harsher reaction conditions, often relying on the use of pre-formed metal acetylides (e.g., from sodium or lithium) reacting with the substrate. These methods often lacked the functional group tolerance and mild conditions characteristic of modern approaches. The development of transition-metal-catalyzed cross-coupling reactions revolutionized this field, offering milder, more efficient, and highly selective pathways for C(sp)-C(sp²) bond formation. libretexts.org These reactions, particularly those catalyzed by palladium, have become the standard for synthesizing aryl and heteroaryl alkynes. libretexts.orgbyjus.com

Palladium-catalyzed reactions are the most prominent and effective methods for the direct ethynylation of halogenated pyrimidines. The Sonogashira coupling is the premier reaction for this specific transformation, while other coupling reactions like the Suzuki-Miyaura and Negishi are vital for the construction and diversification of the pyrimidine scaffold itself. researchgate.netwikipedia.org

The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is widely used due to its reliability and mild reaction conditions, which are compatible with a broad range of functional groups. wikipedia.orgorganic-chemistry.org

Mechanistic Considerations: The reaction mechanism is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper co-catalyst cycle. libretexts.orgbyjus.com

Palladium Cycle : The cycle begins with the active Pd(0) catalyst. wikipedia.orglibretexts.org A key step is the oxidative addition of the halogenated pyrimidine (e.g., 4-chloro-6-methylpyrimidine) to the Pd(0) complex, forming a Pd(II) intermediate. wikipedia.org

Copper Cycle : Simultaneously, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a highly reactive copper(I) acetylide species. wikipedia.orgresearchgate.net

Transmetalation : The copper acetylide then transfers its alkyne group to the Pd(II) complex in a step called transmetalation, regenerating the copper catalyst. wikipedia.org

Reductive Elimination : Finally, the resulting Pd(II) complex, now bearing both the pyrimidine and ethynyl groups, undergoes reductive elimination. libretexts.org This step forms the final product, 4-ethynyl-6-methylpyrimidine, and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Copper-free Sonogashira protocols have also been developed, which can be advantageous for certain substrates to avoid side reactions, though they may require different ligands or conditions to facilitate the reaction. wikipedia.orglibretexts.org

Catalyst Systems: The success of the Sonogashira coupling depends on the careful selection of its components. The reaction is typically performed with a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

| Component | Examples | Role |

| Palladium Precatalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. wikipedia.orglibretexts.org |

| Ligands | Triphenylphosphine (PPh₃), dppf, N-Heterocyclic Carbenes (NHCs) | Stabilize the palladium catalyst and modulate its reactivity. libretexts.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the terminal alkyne by forming a copper acetylide. organic-chemistry.orgresearchgate.net |

| Base | Triethylamine (Et₃N), Diethylamine (Et₂NH), Piperidine | Neutralizes the HX byproduct and facilitates the formation of the copper acetylide. wikipedia.org |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile | Solubilizes reactants and facilitates the reaction. |

Substrate Scope: The Sonogashira coupling is highly versatile. For the halogenated pyrimidine substrate, the reactivity order follows the typical trend for cross-coupling reactions: I > Br > Cl. wikipedia.org While iodo- and bromopyrimidines react more readily, often at lower temperatures, chloropyrimidines can also be successfully coupled, sometimes requiring more active catalysts or higher temperatures. wikipedia.org The reaction accommodates a wide variety of terminal alkynes, including those with sensitive functional groups, making it a powerful tool for creating diverse pyrimidine-based structures. libretexts.org Pyridines and pyrimidines have demonstrated good complexation properties for palladium, making them suitable substrates for these coupling reactions. wikipedia.org

While the Sonogashira reaction is used to install the ethynyl group, other palladium-catalyzed reactions like the Negishi and Suzuki-Miyaura couplings are instrumental in building the pyrimidine scaffold itself or adding other substituents. researchgate.netwikipedia.org These methods provide flexible pathways for creating structurally diverse pyrimidine derivatives that can then be subjected to ethynylation. researchgate.net

Negishi Coupling : This reaction couples an organozinc compound with an organic halide. wikipedia.org It is a powerful method for forming C-C bonds and has been applied to the synthesis of complex molecules, including substituted pyrimidines. nih.govacs.orgrsc.org For example, a dihalopyrimidine could be reacted with an organozinc reagent to selectively install the methyl group at the 6-position before the Sonogashira coupling at the 4-position. The high functional group tolerance of organozinc reagents is a key advantage. nih.gov

Suzuki-Miyaura Coupling : This is one of the most widely used cross-coupling reactions, employing an organoboron reagent (like a boronic acid or ester) that reacts with an organic halide. mdpi.comnih.gov The stability and low toxicity of boron reagents make this reaction particularly suitable for pharmaceutical and industrial applications. nih.gov It is frequently used to arylate or alkylate pyrimidine rings, providing a robust method for constructing complex pyrimidine cores prior to a final ethynylation step. researchgate.netmdpi.comrsc.org

Copper catalysis plays a significant role in alkyne chemistry beyond its co-catalyst function in the Sonogashira reaction. Copper catalysts can be used directly for C-N and C-C bond formation to construct the pyrimidine ring. organic-chemistry.orgmdpi.com For instance, copper-catalyzed multicomponent reactions can assemble pyrimidines from simpler starting materials that include an alkyne. organic-chemistry.orgmdpi.com An efficient copper-catalyzed [4 + 2] annulation of α,β-unsaturated ketoximes with activated nitriles can produce 2,4,6-trisubstituted pyrimidines. organic-chemistry.org Additionally, copper-catalyzed sequences involving a Sonogashira coupling followed by an aminocyclization can be used to generate fused pyrimidine skeletons. rsc.org These methods highlight the versatility of copper in mediating complex transformations for heterocyclic synthesis. rsc.orgresearchgate.net

Iron-Catalyzed Approaches to Pyrimidine Frameworks Incorporating Alkynes

Iron catalysis represents a sustainable, cost-effective, and environmentally benign alternative to methods employing precious metals. nih.gov Recent advancements have demonstrated the utility of iron catalysts in constructing pyrimidine rings, including those with alkyne substituents.

A notable iron-catalyzed protocol facilitates the multicomponent synthesis of various trisubstituted pyrimidines under aerobic conditions. nih.gov This method utilizes a well-defined, bench-stable, and phosphine-free iron catalyst with a redox-noninnocent tridentate arylazo pincer ligand. The reaction proceeds via the dehydrogenative functionalization of alcohols, which couple with alkynes and amidines to form the pyrimidine core. nih.govresearchgate.net This approach is significant for its use of readily available alcohol starting materials, which can be derived from sustainable sources like lignocellulose biomass. researchgate.net Control experiments and DFT calculations suggest a mechanism involving the dehydrogenation of alcohols through a cooperative pathway involving both the iron center and the redox-active ligand. researchgate.net The versatility of this method allows for the synthesis of a wide array of 2,4,6-trisubstituted pyrimidines. researchgate.net

Table 1: Examples of Iron-Catalyzed Pyrimidine Synthesis

| Catalyst | Reactants | Conditions | Product Type | Yield | Reference |

| Fe(II)-complex with redox non-innocent ligand | Primary/Secondary Alcohols, Amidines | Aerobic, 100 °C | 2,4,6-Trisubstituted Pyrimidines | Up to 93% | researchgate.net |

| Phosphine-free iron catalyst | Alcohols, Alkynes, Amidines | Aerobic, mild conditions | Trisubstituted Pyrimidines | Not specified | nih.gov |

Nickel-Catalyzed Reactions for Pyrimidine Synthesis

Nickel catalysis has emerged as a powerful tool for constructing C-N bonds and heterocyclic systems like pyrimidines. nwnu.edu.cn These methods often leverage the dehydrogenative coupling of accessible starting materials. A comparative study highlights the efficacy of different nickel catalysts in the multicomponent coupling of alcohols and amidines to synthesize pyrimidines. researchgate.netmdpi.com

Two distinct classes of nickel catalysts have been investigated:

Tetracoordinate Ni(II)-complexes with redox-inactive tetraaza macrocyclic ligands : These catalysts facilitate the dehydrogenation of alcohols through a two-electron hydride transfer pathway, which involves energetically demanding redox events at the nickel center. researchgate.net

Square planar Ni(II)-complexes with redox-active diiminosemiquinonato type scaffolds : In this case, alcohol dehydrogenation occurs via a one-electron hydrogen atom transfer (HAT) pathway. This process involves the synergistic participation of both the metal and the ligand in redox processes, thereby avoiding high-energy states for the nickel center. researchgate.net

These nickel-catalyzed approaches provide a valuable route to pyrimidines, and the choice of catalyst can influence the reaction mechanism and efficiency. researchgate.net Additionally, nickel catalysts like Ni(dppp)Cl2 have been successfully employed in Buchwald-Hartwig amination reactions to produce C2-substituted pyrimidine derivatives in good yields. nwnu.edu.cn

Table 2: Comparison of Nickel Catalysts for Pyrimidine Synthesis

| Catalyst Type | Ligand Type | Dehydrogenation Pathway | Key Feature | Reference |

| Tetracoordinate Ni(II) | Redox-Inactive Macrocyclic | Two-electron hydride transfer | Nickel-centered redox events | researchgate.net |

| Square Planar Ni(II) | Redox-Active Diiminoquinonato | One-electron hydrogen atom transfer (HAT) | Metal-ligand synergistic redox process | researchgate.net |

Multicomponent Reactions (MCRs) for Diversified Pyrimidine-Alkyne Architectures

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most of the atoms from the starting materials. nih.gov MCRs are particularly attractive as they allow for the rapid synthesis of large libraries of diversely functionalized products. nih.govfigshare.com

Several MCRs have been developed for the synthesis of pyrimidines, including those incorporating alkyne fragments. mdpi.com

Iron-Catalyzed MCR : An iron-catalyzed, three-component reaction involving alcohols, alkynes, and amidines provides a sustainable and eco-friendly route to trisubstituted pyrimidines under aerobic conditions. nih.gov

Iridium-Catalyzed MCR : A regioselective, iridium-catalyzed MCR has been reported for synthesizing pyrimidines from amidines and up to three different alcohol molecules. nih.govfigshare.com This process occurs through a sequence of condensation and dehydrogenation steps, leading to selective C-C and C-N bond formations and aromatization, with hydrogen and water as the only byproducts. nih.govfigshare.com PN5P-Ir-pincer complexes are particularly efficient catalysts for this transformation, yielding up to 93% isolated yields for 38 different pyrimidines. nih.govfigshare.com

These MCR approaches offer high atom economy and procedural simplicity, making them powerful tools for generating diverse pyrimidine-alkyne architectures. acsgcipr.org

Sustainable and Green Chemistry Approaches in Ethynyl Pyrimidine Synthesis

Green chemistry principles are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through methods like microwave-assisted synthesis, continuous flow chemistry, and the use of environmentally benign solvents.

Microwave irradiation has become a widely adopted technique in organic synthesis due to its ability to dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. nih.govnih.gov Microwave-assisted organic synthesis (MAOS) has been successfully applied to the production of various pyrimidine derivatives. foliamedica.bgsemanticscholar.org

The synthesis of pyrazolo[1,5-a]pyrimidines, for example, can be achieved in just two minutes under microwave conditions at 180 °C, affording yields between 85-97%. nih.gov Similarly, the preparation of thiazolopyrimidine derivatives saw reaction times decrease from 24 hours with conventional methods to just 8 minutes under microwave irradiation, while yields increased from a 42-55% range to 69-88%. nih.gov These protocols often offer advantages of being environmentally safer and more energy-efficient. nih.govrsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis

| Product Type | Conventional Method | Microwave-Assisted Method | Advantage of Microwave | Reference |

| Thiazolopyrimidines | 24 hours, 42-55% yield | 8 minutes, 69-88% yield | Reduced time, increased yield | nih.gov |

| Pyrazolo[1,5-a]pyrimidines | Not specified | 2 minutes, 85-97% yield | Rapid reaction, high yield | nih.gov |

| Tetrahydropyrimidines | Not specified | 22-24 minutes | Short reaction time | foliamedica.bg |

Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, improved reaction control, enhanced safety, and straightforward scalability. mdpi.comnih.gov In a flow system, reagents are continuously pumped through a reactor where the transformation occurs, allowing for precise control over parameters like temperature, pressure, and residence time. nih.govbeilstein-journals.org

This technology has been applied to the synthesis of substituted pyrimidines. An iron-catalyzed homocoupling of α,β-unsaturated ketoximes to produce 2,4,6-trisubstituted pyrimidines was successfully translated from a batch process to a continuous flow system. researchgate.net The flow process yielded comparable product yields to the batch method but significantly reduced the reaction time. researchgate.net Furthermore, flow chemistry has been used to improve the regioselectivity in the three-component synthesis of 3-aminoimidazo[1,2-α]pyrimidines, demonstrating its potential to enhance not only efficiency but also selectivity. vapourtec.com The ability to couple reaction steps without isolating intermediates makes multi-step synthesis in flow particularly efficient. mdpi.com

A primary goal of green chemistry is to minimize or eliminate the use of hazardous solvents. This has led to the development of solvent-free (neat) reactions or the use of water as a benign reaction medium.

A facile and practical method for synthesizing substituted pyrimidines from ketones, ammonium (B1175870) acetate, and N,N-dimethylformamide dimethyl acetal (B89532) has been developed under metal- and solvent-free conditions. nih.govorganic-chemistry.org This NH4I-promoted three-component tandem reaction proceeds at 120 °C and demonstrates broad substrate scope and good functional group tolerance. organic-chemistry.org Another approach involves a [3+3] annulation of amidines with α,β-unsaturated ketones to form a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the final pyrimidine product using visible light, thus avoiding transition-metal catalysts and strong bases under mild, green conditions. rsc.org The use of recyclable catalysts like choline (B1196258) hydroxide, which can act as both catalyst and reaction medium, further enhances the environmental credentials of pyrimidine synthesis. mdpi.com These methods align with green chemistry principles by using simple, readily available materials under mild conditions, reducing waste and environmental impact. organic-chemistry.org

Development of Earth-Abundant and Recyclable Catalytic Systems

The traditional reliance on precious metal catalysts, particularly palladium, for Sonogashira cross-coupling reactions presents significant challenges related to cost, low natural abundance, and environmental impact. acs.orgmdpi.com Consequently, a major focus in modern synthetic chemistry is the development of catalytic systems based on earth-abundant metals such as copper, iron, and nickel. acs.orgrsc.orgresearchgate.net These alternatives are not only more economical and sustainable but also offer unique catalytic activities. nih.govnih.gov A crucial aspect of this development is the principle of recyclability, which is most effectively achieved through heterogeneous catalysis, where the catalyst is in a different phase from the reactants. researchgate.net Heterogeneous catalysts, especially those immobilized on solid supports, can be easily separated from the reaction mixture and reused, minimizing waste and further reducing costs. nih.gov

Copper-Based Heterogeneous Catalysts

Copper, being inexpensive and readily available, has emerged as a highly attractive alternative to palladium in Sonogashira couplings. nih.govnih.gov Significant progress has been made in developing heterogeneous copper catalysts that can be recycled and reused with minimal loss of activity. A notable advancement is the use of magnetic nanoparticles as supports, which allows for simple and efficient catalyst recovery using an external magnet. nih.gov

One such system involves copper ferrite (B1171679) (CuFe₂O₄) superparamagnetic nanoparticles. This catalyst has demonstrated effectiveness in the coupling of 2-aminopyrimidines. researchgate.net The magnetic nature of the CuFe₂O₄ nanoparticles permits their easy separation from the reaction medium, and they have been successfully reused for up to five cycles without a significant decrease in catalytic performance. researchgate.netresearchgate.net

Another innovative approach utilizes copper-adorned magnetic nanoparticles (γ-Fe₂O₃@PEG@PAMAM G₀-Cu) for Sonogashira reactions in aqueous media. nih.gov This system combines the catalytic prowess of copper with the exceptional recyclability afforded by a magnetic iron oxide core. The catalyst was effectively used for the coupling of various aryl halides with terminal alkynes. Research findings demonstrated its stability and reusability over multiple cycles. nih.gov

| Recycle Run | Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 97 |

| 3 | 97 |

| 4 | 96 |

| 5 | 95 |

| 6 | 94 |

The data clearly indicates that the catalyst maintains high efficacy, with only a marginal drop in yield after six consecutive runs, highlighting its robustness and potential for industrial applications. nih.gov

Iron and Nickel-Based Catalytic Systems

Iron and nickel are also prominent candidates for replacing precious metals in C-C bond formation due to their abundance and low toxicity. rsc.orgwikipedia.org Iron-catalyzed Sonogashira couplings have been explored as a cost-effective and more environmentally benign alternative to palladium-based systems. wikipedia.orgnih.gov Research has demonstrated the use of simple iron salts, such as iron(III) chloride (FeCl₃), to catalyze the coupling of aryl iodides with terminal alkynes, proceeding through a palladium-free and copper-free mechanism. wikipedia.orgnih.gov

Nickel has also emerged as a powerful catalyst for Sonogashira reactions. rsc.org Various heterogeneous nickel catalysts, including supported nickel complexes and nanoparticles, have been developed. rsc.orgnih.gov These systems offer the dual advantages of using an earth-abundant metal and facilitating catalyst recycling. For instance, Nickel(II) chromite nanoparticles (NiCr₂O₄ NPs) have been reported as a green and reusable catalyst for the synthesis of pyrimidine derivatives, showcasing the potential of nickel-based systems in heterocyclic chemistry. nih.gov

The ongoing development of these catalytic systems is pivotal for the sustainable synthesis of this compound and its analogs. By shifting from homogeneous precious metal catalysts to heterogeneous systems based on earth-abundant metals, the synthesis of these valuable compounds can become more economical, efficient, and environmentally responsible. acs.orgnih.gov

Chemical Reactivity and Derivatization Strategies of 4 Ethynyl 6 Methylpyrimidine

Diverse Reactivity of the Terminal Alkyne Moiety

The synthetic utility of 4-Ethynyl-6-methylpyrimidine is largely dictated by the reactivity of its terminal ethynyl (B1212043) group. This functional group serves as a versatile handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures. The electron-withdrawing nature of the pyrimidine (B1678525) ring influences the reactivity of the alkyne, making it amenable to various addition and cycloaddition reactions.

Azide-Alkyne Cycloaddition (AAC) Reactions ("Click Chemistry")

One of the most powerful methods for derivatizing this compound is the azide-alkyne cycloaddition (AAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction involves the [3+2] cycloaddition between the terminal alkyne of the pyrimidine and an organic azide (B81097) to form a stable 1,2,3-triazole ring. The specific regioisomer of the triazole product can be controlled by the choice of catalyst. organic-chemistry.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that exclusively yields 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.org When this compound reacts with an organic azide in the presence of a copper(I) catalyst, the reaction proceeds with high regioselectivity to form the corresponding 1-(6-methylpyrimidin-4-yl)-4-substituted-1H-1,2,3-triazole.

The reaction is robust and can be performed under a variety of conditions, often in aqueous solvents and at room temperature. organic-chemistry.org The active Cu(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), using a reducing agent like sodium ascorbate. wikipedia.org Ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA), are often employed to stabilize the Cu(I) oxidation state and accelerate the reaction. nih.gov

Table 1: Generalized Conditions for CuAAC Reaction of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Catalyst Source | CuSO₄·5H₂O | Precursor for the active Cu(I) catalyst. |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) state. wikipedia.org |

| Ligand | TBTA | Stabilizes the Cu(I) catalyst and prevents side reactions. nih.gov |

| Solvent | t-BuOH/H₂O, DMF, DMSO | Provides a medium for the reaction; often a mixture. |

| Temperature | Room Temperature | Mild conditions are typically sufficient. |

| Reactants | This compound, Organic Azide (R-N₃) | Starting materials for the cycloaddition. |

| Product | 1,4-disubstituted 1,2,3-triazole | Exclusive regioisomer formed. nih.gov |

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the opposite regioisomer, the 1,5-disubstituted 1,2,3-triazole. organic-chemistry.orgnih.gov This reaction is particularly valuable as it allows for the selective synthesis of either triazole isomer by simply changing the catalyst. organic-chemistry.org

The reaction of this compound with an organic azide under ruthenium catalysis is expected to yield the 1-(6-methylpyrimidin-4-yl)-5-substituted-1H-1,2,3-triazole. nih.gov Commonly used catalysts include pentamethylcyclopentadienyl ruthenium chloride complexes like [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. organic-chemistry.orgnih.gov A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, broadening its synthetic scope compared to CuAAC. wikipedia.orgnih.gov The proposed mechanism involves the formation of a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov

Table 2: Generalized Conditions for RuAAC Reaction of this compound

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Catalyst | [CpRuCl(COD)], [CpRuCl(PPh₃)₂] | Catalyzes the formation of the 1,5-regioisomer. organic-chemistry.orgnih.gov |

| Solvent | THF, DMF, Toluene | Organic solvents are typically used. |

| Temperature | Room Temperature to 80 °C | Reaction conditions can vary based on substrates. chesci.com |

| Reactants | This compound, Organic Azide (R-N₃) | Starting materials for the cycloaddition. |

| Product | 1,5-disubstituted 1,2,3-triazole | Exclusive regioisomer formed. organic-chemistry.orgnih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the AAC reaction. nih.gov The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative, which significantly lowers the activation energy for the cycloaddition with an azide. nih.govmagtech.com.cn

It is important to note that the terminal alkyne of this compound is linear and unstrained. Therefore, it cannot act as the strained component in a SPAAC reaction. Instead, this compound would need to be converted into an azide derivative to react with a strained cyclooctyne. Alternatively, the pyrimidine moiety could be appended to a strained alkyne, but the ethynyl group as presented in the parent compound is not suited for this specific reaction type. SPAAC is a powerful bioorthogonal conjugation tool, but its direct application to the alkyne of this compound is not feasible without significant modification of the reaction strategy. nih.gov

Hydrohalogenation and Electrophilic Additions to the Ethynyl Group

The terminal alkyne of this compound can undergo electrophilic addition reactions, such as hydrohalogenation. wikipedia.org The addition of hydrogen halides (HX, where X = Cl, Br, I) across the carbon-carbon triple bond typically follows Markovnikov's rule. chemistrysteps.comlibretexts.org

In the reaction with one equivalent of HX, the hydrogen atom adds to the terminal carbon of the alkyne, and the halide adds to the carbon attached to the pyrimidine ring, forming a vinyl halide. This regioselectivity is due to the formation of the more stable vinyl cation intermediate adjacent to the pyrimidine ring. masterorganicchemistry.com If two equivalents of HX are used, a second addition occurs, typically resulting in a geminal dihalide, with both halogen atoms attached to the same carbon. chemistrysteps.comyoutube.com For ethynylpyridines, a related class of compounds, it has been shown that initial protonation of the heterocyclic nitrogen can facilitate the nucleophilic attack of the halide ion on the triple bond. acs.org A similar mechanism may be operative for this compound.

Table 3: Expected Products of Electrophilic Addition to this compound

| Reagent | Molar Equivalents | Expected Major Product | Regioselectivity |

|---|---|---|---|

| H-Br | 1 eq. | 4-(2-bromoethenyl)-6-methylpyrimidine | Markovnikov |

| H-Br | 2 eq. | 4-(2,2-dibromoethyl)-6-methylpyrimidine | Markovnikov |

| H-Cl | 1 eq. | 4-(2-chloroethenyl)-6-methylpyrimidine | Markovnikov |

Cycloaddition Reactions Beyond AAC (e.g., [4+2] Annulation with Nitriles)

The ethynyl group of this compound can also participate in other types of cycloaddition reactions. A notable example is the transition metal-catalyzed [2+2+2] cycloaddition, which can be considered a form of [4+2] annulation. For instance, cobalt-catalyzed cycloaddition of two alkyne units with a nitrile can be used to construct substituted pyridine (B92270) rings. rsc.org

In a potential application, this compound could react with another alkyne and a nitrile in the presence of a suitable cobalt catalyst. This would lead to the formation of a complex, highly substituted bipyridine or related polypyridyl system. Such reactions are powerful tools for rapidly building molecular complexity. rsc.org Furthermore, the pyrimidine ring itself, being electron-deficient, can potentially act as a diene in inverse-electron-demand Diels-Alder reactions, with the ethynyl group serving as part of the dienophile. Intramolecular versions of such reactions have been reported for related pyridazine (B1198779) systems, leading to the formation of fused benzonitriles. mdpi.comresearchgate.net

Oxidative Homocoupling Reactions for Diynes

The terminal alkyne functionality of this compound is readily employed in oxidative homocoupling reactions to synthesize symmetrical 1,3-diynes. These reactions, which form a new carbon-carbon bond between two terminal alkyne units, are typically mediated by copper catalysts. Prominent methods for achieving this transformation include the Glaser, Eglinton, and Hay couplings. organic-chemistry.orgrsc.org

The Glaser coupling traditionally uses a catalytic amount of a copper(I) salt, such as CuCl, in the presence of an oxidant like oxygen and a base, often in a polar solvent. organic-chemistry.org A significant advancement is the Hay coupling , which utilizes a soluble catalyst complex of a copper(I) salt with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), also under an oxygen atmosphere. rsc.orgnih.gov This modification often provides better yields and solubility. organic-chemistry.org The Eglinton reaction offers an alternative by using a stoichiometric amount of a copper(II) salt, like copper(II) acetate, in a solvent such as pyridine, which also acts as the base. rsc.org

These methods facilitate the synthesis of 1,4-bis(6-methylpyrimidin-4-yl)buta-1,3-diyne, a key structure for building larger, rigid π-conjugated systems. The choice of method can depend on the desired reaction conditions and substrate compatibility.

| Coupling Reaction | Typical Catalyst/Reagent | Oxidant | Base/Solvent | Key Features |

|---|---|---|---|---|

| Glaser Coupling | Cu(I) salt (e.g., CuCl, CuI) | O2 (Air) | Amine base (e.g., Pyridine, Ammonia) | One of the oldest methods for alkyne homocoupling. organic-chemistry.org |

| Hay Coupling | Cu(I) salt with TMEDA | O2 (Air) | TMEDA (ligand and base) | Uses a soluble catalyst complex, often leading to improved versatility. rsc.orgnih.gov |

| Eglinton Reaction | Stoichiometric Cu(II) salt (e.g., Cu(OAc)2) | None (Cu(II) is the oxidant) | Pyridine | Does not require an external oxidant; proceeds under mild conditions. rsc.org |

Functional Group Interconversions and Pyrimidine Ring Reactivity

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. mdpi.com This electronic characteristic is central to its reactivity, particularly its susceptibility to nucleophilic attack and the activation of adjacent positions for functionalization.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing the pyrimidine core, provided a suitable leaving group (typically a halide) is present at an activated position (C-2, C-4, or C-6). nih.govnih.gov The nitrogen atoms stabilize the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution. stackexchange.com For a derivative of this compound to undergo SNAr, a leaving group would need to be installed, for instance, at the C-2 position (e.g., 2-chloro-4-ethynyl-6-methylpyrimidine).

The regioselectivity of SNAr on substituted pyrimidines is a well-studied phenomenon. In 2,4-disubstituted pyrimidines, nucleophilic attack generally occurs preferentially at the C-4 position. wuxiapptec.comstackexchange.com However, this selectivity can be highly sensitive to the electronic nature of other substituents on the ring and the nature of the nucleophile. wuxiapptec.comwuxiapptec.com The presence of the electron-withdrawing ethynyl group at C-4 would further activate the ring toward nucleophilic attack, while the electron-donating methyl group at C-6 would have a comparatively minor electronic influence. The reaction allows for the introduction of a wide array of nucleophiles, including amines, alkoxides, and thiolates, providing a powerful tool for derivatization. mdpi.comnih.gov

Beyond SNAr, other positions on the pyrimidine ring can be functionalized through regioselective strategies.

Functionalization at the C-5 Position: The C-5 position of the pyrimidine ring is electronically distinct. While not as activated toward nucleophilic attack as the C-2, C-4, and C-6 positions, it can be functionalized through other means. One effective strategy is directed ortho-metalation. If a directing group is present on the ring, treatment with a strong base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can lead to regioselective deprotonation at C-5, followed by quenching with an electrophile. researchgate.net Additionally, direct electrophilic substitution, such as iodination, has been shown to be highly regioselective at the C-5 position of certain pyrimidine derivatives, which can then be used in subsequent cross-coupling reactions. nih.gov

Functionalization of the C-6 Methyl Group: The methyl group at the C-6 position is activated by the electron-withdrawing pyrimidine ring. Its protons are sufficiently acidic to be removed by strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or n-butyllithium. This generates a nucleophilic carbanion that can react with a variety of electrophiles (e.g., aldehydes, ketones, alkyl halides). nih.gov This strategy enables the elaboration of the C-6 methyl group into more complex side chains, adding another dimension to the derivatization of the this compound scaffold.

Elaboration into Extended Conjugated Systems and Oligomers

The ethynyl group of this compound is a key functional handle for its incorporation into larger π-conjugated systems and oligomers. Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are the premier methods for this purpose. wikipedia.orgnih.gov

The construction of oligomers from this compound requires strategic placement of additional reactive sites.

Linear Oligomers: To synthesize linear oligomers, a monomer must possess two reactive functionalities that can be sequentially coupled. nih.govox.ac.uk For instance, a hypothetical 2-halo-4-ethynyl-6-methylpyrimidine could serve as an AB-type monomer in a step-growth polymerization via Sonogashira coupling. The reaction would involve the coupling of the ethynyl group of one monomer with the halo-substituted C-2 position of another, leading to a linear, conjugated polymer chain.

Branched Oligomers: The synthesis of branched oligomers requires monomers with more than two reactive sites. nih.gov A pyrimidine building block bearing one ethynyl group and two leaving groups (e.g., 2,5-dihalo-4-ethynyl-6-methylpyrimidine) could act as a branching point. The controlled, sequential coupling at these different sites would allow for the construction of complex, branched architectures.

The incorporation of the this compound unit into extended π-conjugated frameworks is a powerful strategy for creating novel organic materials with tailored electronic and photophysical properties. researchgate.netnih.govresearchgate.net The electron-deficient nature of the pyrimidine ring can significantly influence the properties of the resulting material. researchgate.net

The most direct method for this construction is the Sonogashira cross-coupling reaction , which couples the terminal ethynyl group with aryl or vinyl halides. wikipedia.orgrsc.orgresearchgate.net This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for the synthesis of complex molecules. nih.gov By coupling this compound with various di- or poly-halogenated aromatic or heteroaromatic linkers, a diverse array of rigid, well-defined π-conjugated wires, oligomers, and polymers can be accessed. acs.orgacs.org These materials are of interest for applications in organic electronics, sensing, and nonlinear optics. rsc.org

| Strategy | Key Reaction | Required Building Block Functionality | Resulting Structure |

|---|---|---|---|

| Linear Polymerization | Sonogashira Coupling | One ethynyl group and one halide (e.g., 2-halo-4-ethynyl-6-methylpyrimidine) | Linear π-conjugated polymer |

| Branched Architectures | Sonogashira Coupling | One ethynyl group and multiple halides (e.g., 2,5-dihalo-4-ethynyl-6-methylpyrimidine) | Branched or cross-linked π-conjugated network |

| Discrete Conjugated Molecules | Sonogashira Coupling | This compound and a (poly)halo-aromatic linker | Defined oligomer or extended molecule with pyrimidine units |

| Symmetrical Diyne Linkers | Glaser/Hay/Eglinton Coupling | This compound | 1,4-Bis(6-methylpyrimidin-4-yl)buta-1,3-diyne for further elaboration |

Advanced Characterization and Spectroscopic Analysis of 4 Ethynyl 6 Methylpyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and Two-Dimensional Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 4-Ethynyl-6-methylpyrimidine, ¹H and ¹³C NMR would provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals for the methyl, pyrimidine (B1678525) ring, and ethynyl (B1212043) protons are expected. The methyl protons would likely appear as a singlet in the upfield region, typically around δ 2.5 ppm. The pyrimidine ring protons would exhibit characteristic shifts in the aromatic region (δ 7.0-9.0 ppm), with their exact positions influenced by the electron-withdrawing nature of the nitrogen atoms and the electronic effects of the substituents. The ethynyl proton, being attached to a sp-hybridized carbon, would resonate in a region around δ 3.0-3.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The methyl carbon would appear at a high field (around δ 20-25 ppm). The pyrimidine ring carbons would have chemical shifts in the range of δ 120-160 ppm. The sp-hybridized carbons of the ethynyl group would be observed around δ 70-90 ppm.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity. A COSY spectrum would reveal scalar couplings between protons, for instance, between the pyrimidine ring protons. An HSQC spectrum would correlate directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CH₃ | ~2.5 (s) | ~20-25 |

| Pyrimidine-H | ~7.0-9.0 | ~120-160 |

| Ethynyl-H | ~3.0-3.5 (s) | - |

| Ethynyl-C | - | ~70-90 |

| Ethynyl-C-H | - | ~70-90 |

Note: These are predicted values based on known substituent effects on the pyrimidine ring and may vary from experimental data.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. For this compound, several characteristic vibrational bands would be expected.

The most prominent feature in the FTIR and Raman spectra would be the stretching vibrations of the ethynyl group. The C≡C triple bond stretch typically appears as a weak to medium intensity band in the region of 2100-2260 cm⁻¹. The terminal ≡C-H stretch is expected to be a sharp, strong band around 3300 cm⁻¹.

The methyl group would exhibit C-H stretching vibrations in the 2850-3000 cm⁻¹ region and bending vibrations around 1375-1450 cm⁻¹. The pyrimidine ring itself would give rise to a series of complex vibrations, including C-N and C=C stretching modes in the 1400-1600 cm⁻¹ region, and various in-plane and out-of-plane bending modes at lower frequencies.

Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Ethynyl | ≡C-H stretch | ~3300 |

| C≡C stretch | ~2100-2260 | |

| Methyl | C-H stretch | ~2850-3000 |

| C-H bend | ~1375-1450 | |

| Pyrimidine Ring | C=C, C=N stretch | ~1400-1600 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. For this compound (C₇H₆N₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The fragmentation pattern would be characteristic of the pyrimidine ring and its substituents. Common fragmentation pathways for pyrimidines involve the loss of HCN or related neutral molecules. The presence of the methyl and ethynyl groups would lead to additional fragmentation pathways, such as the loss of a methyl radical (•CH₃) or an acetylene (B1199291) molecule (C₂H₂). The analysis of these fragment ions helps to piece together the structure of the parent molecule. iosrjournals.orgresearchgate.netsapub.org

Table 3: Expected Key Mass Spectrometry Data for this compound

| Feature | Expected m/z or Information |

|---|---|

| Molecular Formula | C₇H₆N₂ |

| Exact Mass | 118.0531 |

| Molecular Ion (M⁺) | ~118 |

| Key Fragment Ions | Loss of •CH₃, HCN, C₂H₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The pyrimidine ring is an aromatic system and exhibits characteristic π → π* and n → π* transitions. The introduction of an ethynyl group at the 4-position extends the π-conjugated system, which is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted pyrimidine. rsc.orgnih.gov The methyl group, being an auxochrome, may cause a slight bathochromic shift as well.

The UV-Vis spectrum of this compound in a suitable solvent would likely show strong absorption bands in the UV region, characteristic of the extended aromatic system. The position and intensity of these bands provide valuable information about the electronic structure of the molecule. rsc.orgresearchgate.netresearchgate.net

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | > 260 |

| n → π* | > 300 |

Note: These are predicted values; the exact absorption maxima will depend on the solvent used.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. If suitable crystals of this compound can be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. scispace.com This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal structure. acs.orgrsc.org The planarity of the pyrimidine ring and the linearity of the ethynyl group would be confirmed by this method.

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the electron distribution of a molecule. mdpi.comnih.govnih.goviucr.orgiucr.org This analysis partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts. For this compound, this analysis would likely reveal the presence of C-H···N interactions between the methyl or ethynyl protons and the nitrogen atoms of adjacent pyrimidine rings, as well as potential π-π stacking interactions between the aromatic rings. mdpi.comnih.govnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. For this compound (C₇H₆N₂), the theoretical elemental composition can be calculated based on its molecular formula. Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and empirical formula of the synthesized compound. researchgate.netresearchgate.netnih.gov

Table 5: Theoretical Elemental Composition of this compound (C₇H₆N₂)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 71.18 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 5.12 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 23.71 |

| Total | 118.139 | 100.00 |

Computational Chemistry and Theoretical Modeling of 4 Ethynyl 6 Methylpyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. tandfonline.com For 4-ethynyl-6-methylpyrimidine, DFT calculations can elucidate its fundamental electronic and molecular properties.

Geometry Optimization and Conformational Landscape Analysis

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For a molecule like this compound, which has a rigid pyrimidine (B1678525) core and a linear ethynyl (B1212043) group, the conformational landscape is expected to be relatively simple. The primary degrees of freedom would be the rotation of the methyl group and any slight puckering of the pyrimidine ring, although the latter is generally planar in its ground state.

The optimization process typically employs a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. mdpi.com The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-C (ring) | ~1.39 - 1.41 |

| C-N (ring) | ~1.33 - 1.35 |

| C-C (ethynyl) | ~1.21 |

| C≡C (ethynyl) | ~1.45 |

| C-H (methyl) | ~1.09 |

| C-C-N (angle) | ~120° |

| C-N-C (angle) | ~118° |

Note: These are representative values based on typical DFT calculations for similar heterocyclic compounds.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. epstem.net

For this compound, the HOMO is likely to be distributed over the π-system of the pyrimidine ring and the ethynyl group, while the LUMO would also be a π* orbital. The presence of the electron-withdrawing nitrogen atoms in the pyrimidine ring and the electron-rich ethynyl group will influence the energies and distributions of these orbitals.

Table 2: Predicted FMO Properties of this compound (Illustrative)

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Chemical stability and reactivity |

Note: These values are estimations based on DFT studies of analogous pyrimidine derivatives.

Electrostatic Potential (ESP) and Charge Distribution Mapping

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The ESP map illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of high negative electrostatic potential, making them likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the methyl and ethynyl groups will exhibit positive potential. The π-system of the ethynyl group might also show some negative potential.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

DFT calculations can accurately predict various spectroscopic properties of molecules. For this compound, this includes its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. mdpi.com

NMR Chemical Shifts: Theoretical calculations of NMR spectra are performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be predicted. These predictions are highly valuable for confirming the structure of newly synthesized compounds. For this compound, distinct 1H and 13C NMR signals would be expected for the pyrimidine ring protons and carbons, the methyl group, and the ethynyl group.

IR Vibrational Frequencies: The IR spectrum is determined by the vibrational modes of the molecule. DFT calculations can predict the frequencies and intensities of these vibrations. For this compound, characteristic vibrational modes would include C-H stretching from the methyl and ethynyl groups, C≡C stretching of the alkyne, and various C-N and C-C stretching and bending modes of the pyrimidine ring.

Table 3: Predicted Key IR Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|

| ≡C-H stretch | ~3300 |

| C-H stretch (aromatic) | ~3100-3000 |

| C-H stretch (methyl) | ~2950-2850 |

| C≡C stretch | ~2150 |

| C=N/C=C stretch (ring) | ~1600-1400 |

Note: These are typical frequency ranges for the specified functional groups.

Theoretical Studies on Reaction Pathways and Selectivity (e.g., Docking Studies for scaffold design)

Computational chemistry is instrumental in designing molecules with specific biological activities. Molecular docking is a key technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.gov For this compound, which can be considered a scaffold for drug design, docking studies can predict its binding affinity and mode of interaction with a target protein. researchgate.net

These studies involve placing the this compound molecule into the binding site of a protein and calculating the binding energy for different conformations. The results can guide the design of derivatives with improved binding and, consequently, enhanced biological activity. The pyrimidine core is a common motif in many biologically active compounds, and the ethynyl and methyl substituents provide opportunities for further functionalization to optimize interactions with a target. acs.org

Applications of 4 Ethynyl 6 Methylpyrimidine As a Molecular Scaffold in Advanced Materials and Functional Architectures

Integration into Covalent Organic Frameworks (COFs)

The bifunctional nature of 4-Ethynyl-6-methylpyrimidine, featuring a nitrogen-rich heterocyclic ring and a terminal alkyne, makes it an exemplary candidate for incorporation into COFs. These crystalline porous polymers, built from organic monomers linked by strong covalent bonds, benefit from the structural rigidity and inherent functionality provided by pyrimidine-based units. The ethynyl (B1212043) group, in particular, offers a reactive handle for subsequent modifications, a feature of immense value in creating functional materials.

Design Principles for Pyrimidine-Based COF Linkers

The rational design of COFs relies on the geometric and chemical properties of their constituent building blocks. When utilizing linkers derived from this compound, several key principles are considered:

Symmetry and Geometry: The geometry of the building units dictates the topology of the resulting COF. researchgate.net A molecule like this compound can be functionalized to act as a linear or trigonal linker, guiding the formation of predictable and ordered porous networks. For instance, derivatizing it with reactive groups (e.g., amines or aldehydes) at specific positions would control its connectivity within the framework.

Functionality of the Pyrimidine (B1678525) Ring: The nitrogen atoms within the pyrimidine ring are not merely structural components. They enhance the framework's functionality by acting as basic sites, hydrogen bond acceptors, or coordination sites for metal ions. This intrinsic functionality is a significant advantage for applications in catalysis and selective adsorption. researchgate.netresearcher.life

Reactivity of the Ethynyl Group: The terminal alkyne is a key functional group that can be preserved during COF synthesis. Its presence provides a site for post-synthetic modification, allowing for the precise installation of other functional groups that might not be compatible with the initial framework-forming conditions.

Post-Synthetic Functionalization of Ethynyl-COFs via Click Chemistry

Post-synthetic modification (PSM) is a powerful strategy for functionalizing COFs after their initial synthesis while preserving their crystalline structure. rsc.org COFs containing the this compound moiety are ideally suited for PSM via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific reaction often referred to as "click chemistry."

This process involves the reaction of the ethynyl groups decorating the pores of the COF with azide-containing molecules. The result is the formation of a stable triazole linkage, covalently attaching the new functional group to the framework. This method allows for the introduction of a wide array of functionalities, including but not limited to:

Amine groups to enhance CO2 capture capacity.

Acidic or basic sites to create tailored catalysts.

Hydrophilic or hydrophobic moieties to tune sorption properties.

Fluorescent tags for sensing applications.

The ability to perform these modifications under mild conditions without disrupting the COF's underlying architecture is a testament to the versatility that building blocks like this compound provide.

Exploration of Pyrimidine-Functionalized COFs in Catalysis and Sorption

The inherent properties of the pyrimidine ring, when integrated into a COF structure, lead to promising applications in catalysis and sorption.

In catalysis , the nitrogen atoms of the pyrimidine units can serve as excellent coordination sites for metal ions. researchgate.net Research on a pyrimidine-functionalized COF (COF-Pyr) demonstrated its ability to anchor cobalt ions, creating a stable metal composite material (Co@COF-Pyr). This composite exhibited remarkable performance as an electrocatalyst for the oxygen evolution reaction (OER), a critical process in water splitting. researchgate.net The high specific surface area and regular crystalline structure of the COF facilitate reactant access to the uniformly dispersed catalytic metal sites. researchgate.net

In the realm of sorption , pyrimidine-cored COFs have shown significant potential for environmental remediation. The nitrogen and oxygen chelating sites within the framework can form stable complexes with heavy metal ions. researcher.life Studies on novel pyrimidine-cored COFs demonstrated their effectiveness in adsorbing various heavy metal ions from aqueous solutions. The adsorption process is often a chemical interaction, occurring on the non-uniform surfaces within the porous structure. researcher.lifenortheastern.edu

| Framework | Application | Key Performance Metric | Reference |

|---|---|---|---|

| Co@COF-Pyr | Electrocatalysis (OER) | Overpotential of 450 mV at 10 mA cm⁻² | researchgate.net |

| COF-Pyr | General Properties | Specific Surface Area: 392 m² g⁻¹ | researchgate.net |

| TpTap-COF | Heavy Metal Adsorption | Follows Freundlich isotherm model | researcher.lifenortheastern.edu |

| TpTan-COF | Heavy Metal Adsorption | Pseudo-second-order kinetics | researcher.lifenortheastern.edu |

Incorporation into Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The modularity of MOF synthesis allows for the rational design of materials with tailored properties. This compound can be used as a functional component within a larger organic linker to construct MOFs with enhanced functionality.

Ligand Design for MOF Construction from Pyrimidine-Alkyne Building Blocks

The successful construction of a desired MOF topology is highly dependent on the design of the organic ligand. nih.gov To incorporate this compound into a MOF, it would typically be derivatized to include coordinating groups, such as carboxylates or pyridyls, that can bind to the metal centers.

Key design considerations include:

Coordination Motifs: The pyrimidine nitrogen atoms can participate in coordination with the metal centers, influencing the structure of the resulting secondary building units (SBUs).

Functional Group Placement: The ethynyl group would be positioned such that it lines the pores of the MOF, making it accessible for subsequent reactions without compromising the structural integrity of the framework.

For instance, a ligand could be designed by attaching two carboxylic acid groups to a pyrimidine-alkyne core, creating a ditopic linker suitable for building porous frameworks with a variety of metal ions like zinc, copper, or lead. mdpi.com

Enhanced Functionality of MOFs through Ethynyl Modifications

Similar to its role in COFs, the ethynyl group derived from this compound within a MOF framework is a powerful tool for enhancing functionality through post-synthetic modification (PSM). illinois.edunih.gov This approach is particularly valuable in MOF chemistry because many desirable functional groups are not stable under the solvothermal conditions often used for MOF synthesis. illinois.edu

By using PSM, the ethynyl-decorated pores of a MOF can be modified to:

Improve Gas Sorption: Introducing polar groups can increase the affinity for gases like CO2. nih.gov

Incorporate Catalytic Sites: Covalently attaching molecular catalysts can create highly active and selective heterogeneous catalysts.

Develop Chemical Sensors: Anchoring chromophores or fluorophores can lead to materials that signal the presence of specific analytes.

The ability to chemically modify the internal surface of a MOF with high precision opens up a vast design space for creating advanced materials with functions tailored to specific applications. rsc.orgnih.gov

Supramolecular Assembly and Self-Organized Systems

The unique electronic and structural characteristics of the this compound scaffold, namely its rigid planar pyrimidine core, electron-withdrawing nature, and the presence of a reactive terminal alkyne group, make it a compelling building block for the construction of highly ordered supramolecular architectures. The strategic placement of functional groups allows for the programming of non-covalent interactions that guide the self-assembly process.

Design of Self-Assembling Pyrimidine-Alkyne Conjugates

The design of self-assembling systems based on pyrimidine-alkyne conjugates hinges on the precise control of molecular recognition events. The pyrimidine ring itself offers multiple sites for hydrogen bonding through its nitrogen atoms, while the alkyne group can participate in various interactions and serves as a key structural element for creating linear, rigid molecules.

A prevalent strategy involves the synthesis of amphiphilic pyrimidine derivatives. These molecules are designed with a hydrophilic "head" and a hydrophobic "tail," a balance that drives self-assembly in aqueous environments to form structures like micelles, vesicles, or gels. For instance, pyrimidine-based cationic amphiphiles have been synthesized by conjugating a hydrophilic glyceryl 1,3-diglycinate head group with a hydrophobic N-alkylated pyrimidine base via a triazole linker, formed through a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. acs.org The interplay between the hydrophobic effect and specific intermolecular interactions dictates the final morphology of the assembled structures.

Another design principle leverages the formation of extensive hydrogen-bonding networks. By incorporating moieties capable of forming strong and directional hydrogen bonds, such as urea or amide groups, pyrimidine-alkyne conjugates can be directed to form well-defined aggregates like nanorings or extended chains. nih.gov The directionality and cooperativity of these hydrogen bonds are critical for achieving long-range order in the resulting supramolecular polymer. nih.gov

Investigation of Intermolecular Interactions in Supramolecular Architectures

The stability and structure of supramolecular assemblies derived from this compound are governed by a combination of non-covalent interactions. nih.govnih.gov Understanding these forces is crucial for designing and predicting the behavior of self-organized systems. ias.ac.in

Key Intermolecular Interactions:

π-π Stacking: The aromatic pyrimidine ring facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions contribute significantly to the stability of the assembly, particularly in systems that form columnar or layered structures. researchgate.net

Hydrophobic Interactions: In aqueous media, the tendency of nonpolar groups to minimize contact with water drives the aggregation of molecules. This is a primary driving force for the self-assembly of amphiphilic pyrimidine derivatives. researchgate.net

Electrostatic Interactions: The introduction of charged groups or the inherent dipole moment of the pyrimidine ring can lead to significant electrostatic interactions, including cation-π and anion-π interactions, which can influence molecular packing. nih.govresearchgate.net

The interplay of these interactions is complex. For example, in the solid state, crystal packing is determined by the optimization of numerous weak interactions. nih.gov Computational methods, alongside experimental techniques like X-ray crystallography, are essential tools for elucidating the precise geometry and energetic contributions of these interactions within the supramolecular framework. mdpi.com

Polymer Chemistry and Conjugated Materials

The this compound unit is a valuable monomer for creating π-conjugated polymers and oligomers with tailored optoelectronic properties. The electron-deficient nature of the pyrimidine ring, combined with the linear, rigid ethynyl linker, allows for the construction of materials with tunable energy levels and charge transport characteristics.

Monomer for the Synthesis of π-Conjugated Polymers

This compound can be incorporated into polymer backbones through various polymerization techniques, most notably through metal-catalyzed cross-coupling reactions. The terminal alkyne functionality is particularly amenable to reactions like the Sonogashira coupling, which allows for the formation of alternating copolymers by reacting the ethynylpyrimidine with aryl dihalides. mdpi.com This method provides excellent control over the polymer structure, enabling the synthesis of materials with a precisely defined sequence of donor and acceptor units. mdpi.com

An alternative approach involves the functionalization of the methyl group. The acidic protons of the methyl group on the pyrimidine ring can be deprotonated with a strong base to generate a resonance-stabilized carbanion. This nucleophile can then be used in condensation reactions, such as the Aldol condensation with aromatic dialdehydes, to form polymers where the pyrimidine unit is linked via vinylene bridges. researchgate.net The resulting polymers possess an extended π-conjugated system along the backbone, which is essential for their electronic properties. researchgate.netnih.gov

The properties of the final polymer, such as solubility, thermal stability, and solid-state packing, can be fine-tuned by introducing solubilizing side chains onto the pyrimidine ring or the co-monomer. researchgate.netnih.gov

Synthesis and Optoelectronic Properties of Ethynyl Pyrimidine-Based Oligomers

Well-defined oligomers containing the ethynyl pyrimidine moiety serve as excellent model systems for understanding the structure-property relationships of their polymer analogues. These oligomers are typically synthesized using iterative cross-coupling reactions, which allow for precise control over the number of repeating units. acs.org

The optoelectronic properties of these materials are of significant interest. The incorporation of the electron-deficient pyrimidine ring into a conjugated system generally lowers the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The extent of this effect and the resulting HOMO-LUMO energy gap can be modulated by the length of the oligomer and the nature of the other aromatic units in the backbone.

Theoretical studies using methods like Density Functional Theory (DFT) are often employed to predict and rationalize the electronic and optical properties of these oligomers. unesp.brnih.gov These calculations provide insights into molecular geometries, orbital energy levels, and simulated absorption spectra, which can guide the design of new materials with desired characteristics. researchgate.net

| Property | Description | Typical Findings for Ethynyl Pyrimidine Systems |

| UV-vis Absorption | Corresponds to the electronic transition from the HOMO to the LUMO. | Absorption maxima tend to redshift (shift to longer wavelengths) as the conjugation length of the oligomer increases. researchgate.netacs.org |

| Photoluminescence | Emission of light upon excitation. | Many ethynyl pyrimidine oligomers and polymers are fluorescent, with emission colors that can be tuned by modifying the chemical structure. researchgate.netacs.org |

| HOMO/LUMO Levels | Energy levels of the frontier molecular orbitals, which govern charge injection and transport. | The electron-withdrawing pyrimidine ring helps to lower both HOMO and LUMO levels, which can be advantageous for applications in electronic devices. researchgate.net |

| Energy Gap (Eg) | The difference in energy between the HOMO and LUMO. | The energy gap typically decreases with increasing conjugation length, leading to absorption at lower energies. unesp.br |

This table presents generalized findings based on studies of conjugated systems containing pyrimidine and ethynyl groups.

Chemical Biology Probes and Tagging Reagents (Focus on Scaffold Development)

The this compound scaffold is a valuable platform for the development of chemical probes and bioorthogonal tagging reagents. Its utility in this context stems primarily from the presence of the terminal alkyne group, a small, stable, and highly versatile functional handle. nih.gov

The terminal alkyne is one of the most widely used functional groups in bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." This reaction is highly efficient and specific, allowing the ethynyl-pyrimidine scaffold to be selectively conjugated to biomolecules that have been tagged with an azide (B81097) group. nih.gov

The development of probes based on this scaffold involves designing molecules that can selectively interact with a biological target, such as a protein or nucleic acid. escholarship.orgyoutube.com The pyrimidine core can be functionalized to modulate binding affinity and specificity, while the alkyne serves as a latent reporter handle. After the probe has bound to its target within a complex biological milieu (e.g., a cell lysate or a living cell), an azide-bearing reporter tag (such as a fluorophore or a biotin affinity tag) can be "clicked" on. This allows for the visualization or isolation of the target biomolecule for further study. nih.govacs.org

The small size of the ethynyl group is a key advantage, as it is less likely to perturb the biological system or interfere with the binding of the probe to its target compared to larger tags. nih.gov The development of novel linkers incorporating alkyne functionalities continues to expand the toolkit for creating multifunctional probes for applications in diagnostics and drug development. nih.gov For example, divinylpyrimidine reagents have been developed for creating antibody-drug conjugates, showcasing the versatility of the pyrimidine core in bioconjugation strategies. rsc.org

Design of Pyrimidine-Alkyne Scaffolds for Bioconjugation and Probe Development

The design of molecular probes and bioconjugates based on pyrimidine-alkyne scaffolds leverages the principles of bioorthogonal chemistry to attach reporter molecules, such as fluorescent dyes or affinity tags, to the core structure. aatbio.com The primary strategy involves using the ethynyl group as a reactive site for click chemistry. This reaction is highly specific, efficient, and biocompatible, proceeding under mild aqueous conditions, which makes it ideal for modifying biomolecules. lumiprobe.comaatbio.com

The pyrimidine moiety can be designed to interact with specific biological targets, such as enzymes or receptors, while the alkyne provides a point of attachment for a probe without significantly disturbing this interaction. For instance, an ethynyl-pyrimidine core can be linked to a fluorescent dye to create a probe for imaging the localization of a target protein within a cell. Alternatively, it can be conjugated to biotin to facilitate affinity purification and identification of its binding partners.

A key design consideration is the placement of the alkyne group on the pyrimidine ring to ensure it is accessible for reaction and does not sterically hinder the scaffold's interaction with its biological target. The introduction of a triazole ring through click chemistry can also impart useful properties; for example, 5-ethynyl pyrimidine nucleosides, upon reaction with an azide, form fluorescent 5-triazolyl derivatives that can be incorporated into DNA for imaging purposes. mdpi.com The table below summarizes key aspects of designing these scaffolds.

| Scaffold Component | Function in Design | Example Application |

| Pyrimidine Core | Biologically active component; provides target specificity. | Kinase inhibition, anticancer activity. |

| Ethynyl Group (Alkyne) | Bioorthogonal handle for "click" chemistry. | Attachment of fluorescent dyes, biotin, or polyethylene glycol (PEG). |

| Linker (optional) | Spatially separates the scaffold from the attached molecule to reduce steric hindrance. | Polyethylene glycol (PEG) chains. nih.gov |

| Reporter/Effector Molecule | Provides the desired functionality (e.g., detection, purification). | Fluorescent dyes for imaging, biotin for affinity pulldowns. |

Synthesis of Modified Nucleosides Incorporating Ethynyl Pyrimidine Scaffolds

The synthesis of modified nucleosides is a cornerstone of medicinal chemistry, leading to the development of numerous antiviral and anticancer drugs. nih.gov Incorporating an ethynyl pyrimidine scaffold into a nucleoside structure can produce potent therapeutic candidates. A prevalent method for introducing an alkyne group onto the pyrimidine base of a nucleoside is the Sonogashira reaction. mdpi.com This palladium-catalyzed cross-coupling reaction efficiently joins a halogenated nucleoside (e.g., a 5-iodo-pyrimidine nucleoside) with a terminal alkyne.

This synthetic approach allows for the creation of a diverse library of C-5 alkynyl pyrimidine nucleosides, which have demonstrated significant activity against mycobacteria, including Mycobacterium tuberculosis. mdpi.com The nature of the substituent on the alkyne can be varied to optimize biological activity.

Furthermore, the ethynyl group can be incorporated at other positions of the nucleoside, such as the 4'-position of the sugar ring. A series of 4'-ethynyl-2'-deoxynucleosides have been synthesized and identified as highly potent inhibitors of human immunodeficiency virus (HIV), including multidrug-resistant variants. nih.gov The synthesis of these analogs highlights the versatility of the ethynyl group in creating novel nucleoside structures with significant therapeutic potential. The table below details research findings on the synthesis and application of these modified nucleosides.

| Modified Nucleoside Type | Key Synthetic Reaction | Research Findings/Applications |